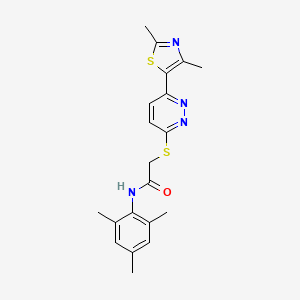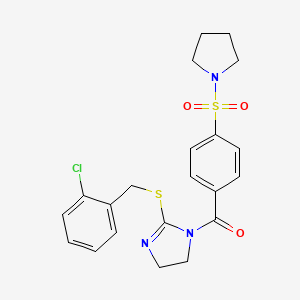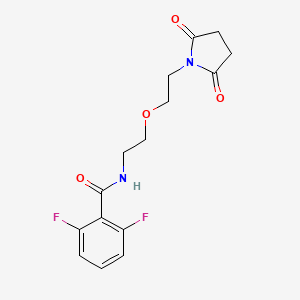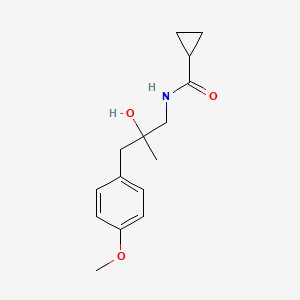![molecular formula C23H18N4O2S B2753286 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895007-79-1](/img/structure/B2753286.png)
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
Research on Co(II) complexes of similar thiazole-based compounds has demonstrated their synthesis, structural identification, and potential applications in fluorescence properties and anticancer activity. These studies suggest that compounds with thiazole moieties, akin to the one , can be synthesized and potentially applied in fluorescence-based assays or therapeutic interventions (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Applications
Another area of application for related compounds is in the development of antimicrobial agents. For instance, novel dye systems based on thiazole derivatives have shown significant antimicrobial activity against a variety of organisms. This suggests that compounds incorporating thiazole and cyano moieties could be explored for their antimicrobial potential, possibly in dyeing textiles or other materials with added antimicrobial properties (Shams et al., 2011).
Heterocyclic Synthesis and Antitumor Activities
The synthesis of heterocyclic compounds is a significant area of chemical research, with applications ranging from pharmaceuticals to materials science. Cyanoacetamide-based syntheses have led to the development of various benzothiophenes with potential antitumor and antioxidant activities. This highlights the utility of cyano and thiazole functionalities in creating compounds with potential biomedical applications, including anticancer therapies (Bialy & Gouda, 2011).
Liquid Crystalline and Nematic Phases
Compounds featuring cyano groups, particularly in combination with other aromatic systems, have been studied for their roles in forming liquid crystalline complexes. These materials exhibit nematic phases driven by intermolecular interactions, such as hydrogen bonding, which could be of interest in the development of new materials for electronic displays or optical devices (Alaasar & Tschierske, 2019).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Research on substituted benzamides has led to the discovery of selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. This indicates the potential of cyano-substituted benzamides in medicinal chemistry, particularly in designing molecules that could inhibit key pathways involved in cancer progression (Borzilleri et al., 2006).
Propiedades
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-6-3-7-20-21(19)26-23(30-20)27(15-17-5-4-12-25-14-17)22(28)18-10-8-16(13-24)9-11-18/h3-12,14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDRCFVPHHYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)





![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
